N-(4-bromo-2-nitrophenyl)-2-chloroacetamide
Overview
Description
N-(4-bromo-2-nitrophenyl)-2-chloroacetamide: is an organic compound characterized by the presence of a bromo group, a nitro group, and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(4-bromo-2-nitrophenyl)-2-chloroacetamide typically begins with 4-bromo-2-nitroaniline and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Purification: The product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloroacetamide group.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The bromo group can be oxidized to a bromo oxide under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Reagents like potassium permanganate or other strong oxidizing agents.
Major Products:
Substitution: Formation of substituted amides.
Reduction: Formation of N-(4-bromo-2-aminophenyl)-2-chloroacetamide.
Oxidation: Formation of bromo oxide derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology and Medicine:
- Potential use in the development of new drugs due to its structural features.
- Investigated for its antimicrobial and anticancer properties.
Industry:
- Utilized in the production of dyes and pigments.
- Employed in the synthesis of specialty chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-nitrophenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
N-(4-bromo-2-nitrophenyl)-acetamide: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
N-(4-chloro-2-nitrophenyl)-2-chloroacetamide: Contains a chloro group instead of a bromo group, which can affect its reactivity and biological activity.
N-(4-bromo-2-aminophenyl)-2-chloroacetamide: The nitro group is reduced to an amine group, altering its chemical and biological properties.
Uniqueness: N-(4-bromo-2-nitrophenyl)-2-chloroacetamide is unique due to the presence of both a bromo and a nitro group, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(4-bromo-2-nitrophenyl)-2-chloroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2O3/c9-5-1-2-6(11-8(13)4-10)7(3-5)12(14)15/h1-3H,4H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKSGYQIJTUHEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586092 | |
Record name | N-(4-Bromo-2-nitrophenyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854583-85-0 | |
Record name | N-(4-Bromo-2-nitrophenyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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